2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide
CAS No.: 899754-69-9
Cat. No.: VC5044093
Molecular Formula: C18H17Cl2N5O2S
Molecular Weight: 438.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899754-69-9 |
|---|---|
| Molecular Formula | C18H17Cl2N5O2S |
| Molecular Weight | 438.33 |
| IUPAC Name | 2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H17Cl2N5O2S/c1-27-13-5-2-11(3-6-13)8-16-23-24-18(25(16)21)28-10-17(26)22-15-7-4-12(19)9-14(15)20/h2-7,9H,8,10,21H2,1H3,(H,22,26) |
| Standard InChI Key | QDNFZRUOBXONNT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide integrates multiple pharmacophoric elements. The 1,2,4-triazole ring serves as a hydrogen-bond acceptor and donor, while the 4-methoxyphenyl group enhances lipophilicity, and the dichlorophenylacetamide moiety contributes to target specificity.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂N₅O₂S |
| Molecular Weight | 438.33 g/mol |
| CAS Registry Number | 899754-69-9 |
| IUPAC Name | 2-({4-Amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dichlorophenyl)acetamide |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| Stability | Stable under inert conditions; sensitive to strong oxidizers |
The compound’s planar triazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the sulfanyl bridge and acetamide group enable covalent or polar interactions.
Synthesis and Optimization Strategies
Synthesis of this compound involves a multi-step sequence, typically beginning with the formation of the 1,2,4-triazole core. A common route includes:
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Cyclization: Reaction of thiourea derivatives with hydrazine to form the 4-amino-1,2,4-triazole intermediate.
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Alkylation: Introduction of the 4-methoxyphenylmethyl group via nucleophilic substitution.
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Sulfanyl Acetamide Coupling: Thiolation followed by coupling with 2,4-dichlorophenylacetamide using carbodiimide-based coupling reagents.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux (6–8 h) | Triazole ring formation |
| 2 | 4-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | Alkylation at triazole N4 |
| 3 | 2,4-Dichlorophenylacetyl chloride, Et₃N, DCM | Acetamide coupling |
Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while improving yields by 15–20%. Industrial-scale production prioritizes continuous flow reactors to enhance reproducibility and minimize byproduct formation.
Biological Activity and Mechanism of Action
The compound demonstrates broad-spectrum biological activity, with preliminary studies indicating:
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Anticancer Potential: Inhibition of protein kinases (e.g., EGFR, VEGFR) via competitive binding at the ATP site, with IC₅₀ values in the low micromolar range.
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Antimicrobial Effects: Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis.
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Anti-inflammatory Action: Suppression of COX-2 and NF-κB pathways in murine macrophage models.
Table 3: Select Biological Activity Data
| Assay Model | Target/Effect | Result (IC₅₀ or MIC) |
|---|---|---|
| HCT-116 colorectal cancer | EGFR inhibition | 4.2 ± 0.3 µM |
| S. aureus ATCC 29213 | Bacterial growth inhibition | 32 µg/mL |
| RAW 264.7 macrophages | TNF-α reduction (LPS-induced inflammation) | 58% at 10 µM |
Mechanistically, the dichlorophenyl group enhances binding affinity to hydrophobic enzyme pockets, while the triazole nitrogen atoms coordinate with catalytic residues.
Chemical Reactivity and Stability Profile
The compound undergoes characteristic reactions of triazole-thioacetamides:
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Oxidation: Treatment with H₂O₂ or m-CPBA converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties.
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Hydrolysis: Susceptible to base-catalyzed cleavage of the acetamide bond under strongly alkaline conditions (pH > 10).
Table 4: Stability Under Accelerated Conditions
| Condition | Degradation After 30 Days | Primary Degradants |
|---|---|---|
| 40°C/75% RH | <5% | None detected |
| 0.1N HCl | 12% | Hydrolyzed acetamide |
| UV light (320 nm) | 28% | Sulfoxide and triazole ring-opened products |
Formulation strategies recommend lyophilized powders stored at -20°C in amber vials to prevent photodegradation.
Comparative Analysis with Structural Analogues
Modifications to the triazole scaffold significantly influence pharmacological profiles:
Table 5: Structure-Activity Relationships (SAR)
| Analogue Modification | Impact on Properties |
|---|---|
| Replacement of 4-methoxyphenyl with 4-Cl | ↑ Lipophilicity, ↓ metabolic clearance |
| Substitution of S with O | ↓ Kinase inhibition, ↑ aqueous solubility |
| Dichlorophenyl → 4-Fluorophenyl | ↓ Cytotoxicity, ↑ CNS penetration |
The 2,4-dichlorophenyl group in the target compound provides optimal steric bulk for kinase binding compared to smaller substituents.
Current and Prospective Research Applications
Ongoing investigations focus on:
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Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to overcome drug resistance.
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Infectious Diseases: Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
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Neurology: Potential modulation of TRPV1 receptors for neuropathic pain management.
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